3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multiple steps, including the formation of the triazole ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-propan-2-ylthiophene-3-carboxamide
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to these similar compounds, 3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-N-[(E)-[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O.2ClH/c1-11-22-24-17(25(11)20)23-21-9-12-3-2-4-14(7-12)26-10-13-5-6-15(18)16(19)8-13;;/h2-9H,10,20H2,1H3,(H,23,24);2*1H/b21-9+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLXPPJROZEDBP-BSLVNJOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.